molecular formula C25H25NO6 B11136744 Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11136744
M. Wt: 435.5 g/mol
InChI Key: NIEFVEHXFIPNGQ-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 4-phenyl substituent modified with a (2-methylbenzoyl)oxy group. The core 1,4-DHP scaffold is synthesized via the Hantzsch reaction, typically involving β-keto esters, aldehydes, and ammonia . The compound’s structure includes methyl ester groups at the 3,5-positions and methyl substituents at the 2,6-positions of the dihydropyridine ring. The 4-position aryl group, bearing a bulky (2-methylphenyl)carbonyloxy moiety, distinguishes it from classical 1,4-DHPs like nifedipine or nisoldipine. Such structural features are critical for modulating biological activity, particularly calcium channel antagonism or cholinesterase inhibition, as observed in related compounds .

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[4-(2-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25NO6/c1-14-8-6-7-9-19(14)23(27)32-18-12-10-17(11-13-18)22-20(24(28)30-4)15(2)26-16(3)21(22)25(29)31-5/h6-13,22,26H,1-5H3

InChI Key

NIEFVEHXFIPNGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The classical approach involves refluxing equimolar quantities of 4-{[(2-methylphenyl)carbonyl]oxy}benzaldehyde, methyl acetoacetate, and ammonium acetate in ethanol for 6–12 hours. The mechanism proceeds via:

  • Knoevenagel condensation : The aldehyde reacts with methyl acetoacetate to form an α,β-unsaturated diketone.

  • Michael addition : A second equivalent of methyl acetoacetate attacks the enone intermediate.

  • Cyclization : Ammonia facilitates ring closure, yielding the 1,4-DHP core.

Typical Conditions :

  • Solvent : Ethanol (80°C, reflux)

  • Molar Ratio : Aldehyde : methyl acetoacetate : ammonium acetate = 1 : 2 : 1.5

  • Yield : 60–70% after recrystallization.

Catalytic Enhancements in Hantzsch Synthesis

Fe/ZSM-5 Catalyzed Method

Fe/ZSM-5 zeolite catalysts significantly improve reaction efficiency under ultrasound irradiation:

  • Conditions : Ethanol, 50°C, 1.5 hours, 30 mg Fe/ZSM-5.

  • Yield : 86% (vs. 60% without catalyst).

  • Advantages :

    • Reduced reaction time (1.5 hours vs. 12 hours).

    • Catalyst recyclability (4 cycles with <10% activity loss).

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, enhancing green chemistry metrics:

  • Conditions : Aldehyde, methyl acetoacetate, ammonium acetate, and silica gel (grinding, 30 minutes).

  • Yield : 78%.

Multi-Step Synthesis for Functionalized Aldehydes

The 4-{[(2-methylphenyl)carbonyl]oxy}benzaldehyde precursor is synthesized via:

Esterification of 4-Hydroxybenzaldehyde

  • Reagents : 4-Hydroxybenzaldehyde, 2-methylbenzoyl chloride, pyridine (base).

  • Conditions : Dichloromethane, 0°C → room temperature, 12 hours.

  • Yield : 92%.

Hantzsch Cyclization with Functionalized Aldehyde

The substituted aldehyde is then used in the standard Hantzsch protocol (Section 2.1), affording the target compound in 65–70% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactors

  • Throughput : 50 kg/day.

  • Conditions :

    • Temperature: 80°C.

    • Residence time: 30 minutes.

    • Solvent recovery: >95% ethanol recycled.

Crystallization and Purification

  • Recrystallization Solvent : Methanol/water (4:1).

  • Purity : >99.5% (HPLC).

Comparative Analysis of Synthetic Methods

Table 1 summarizes key methodologies:

Method Conditions Time Yield Catalyst
Traditional HantzschEthanol, reflux12 h65%None
Fe/ZSM-5 CatalyzedEthanol, 50°C, ultrasound1.5 h86%Fe/ZSM-5
Solvent-FreeBall-milling0.5 h78%Silica gel
Industrial FlowContinuous flow, 80°C0.5 h82%None

Stereochemical and Conformational Considerations

X-ray crystallography reveals the 1,4-DHP ring adopts a flattened boat conformation , with the 4-aryl group in a pseudo-axial orientation. This geometry enhances interactions with calcium channels, critical for cardiovascular activity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cardiovascular diseases.

    Industry: The compound’s derivatives are used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may act as a calcium channel blocker, affecting the flow of calcium ions in cells and thereby influencing cardiovascular functions.

Comparison with Similar Compounds

Comparison with Similar 1,4-Dihydropyridine Derivatives

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,4-DHPs are highly dependent on substituents at the 3,5-ester positions and the 4-aryl group. Below is a comparative analysis of key analogs:

Compound Name 4-Position Substituent 3,5-Ester Groups Key Biological Activity/Properties Source
Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Target) 4-[(2-methylbenzoyl)oxy]phenyl Methyl Likely calcium channel modulation (inferred from structural analogs); potential enhanced lipophilicity due to bulky aryl group
Nisoldipine (Isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-DHP-3,5-dicarboxylate) 2-Nitrophenyl Isobutyl/methyl Potent L-type calcium channel antagonist; high vascular selectivity
YC-93 (2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate derivatives) 3-Nitrophenyl Ethyl/methyl Cerebral and coronary vasodilation; 100–300× more potent than papaverine
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-DHP-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl Ethyl Enhanced solubility due to polar methoxy groups; potential anticancer activity
Dimethyl 4-(4-((5-(4-benzylpiperidin-1-yl)pentyl)oxy)phenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (3h) 4-(Aminoalkyloxy)phenyl Methyl Dual AChE/BuChE inhibition (1.8–2 µM IC50); Ca²⁺ channel antagonism (47.7% inhibition at 10 µM)
Diethyl 2,6-dimethyl-4-(2,4-dichlorophenyl)-1,4-DHP-3,5-dicarboxylate 2,4-Dichlorophenyl Ethyl Antifungal/antibacterial activity; synthesized via Hantzsch reaction

Pharmacological Activity Trends

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (e.g., nisoldipine, YC-93) enhance calcium channel blocking potency by increasing dihydropyridine ring planarity, which improves receptor binding .
  • Bulky Substituents: The (2-methylphenyl)carbonyloxy group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to smaller groups (e.g., methoxy in ), improving bioavailability .
  • Ester Group Effects: Methyl esters (target compound) generally confer shorter half-lives than ethyl or isobutyl esters (e.g., nisoldipine), but they may enhance tissue penetration .

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is expected to be higher than analogs with polar substituents (e.g., 3,4,5-trimethoxyphenyl in ) due to the hydrophobic 2-methylbenzoyl group.
  • Ring Puckering: X-ray studies () show that substituents like nitro groups flatten the 1,4-DHP ring, enhancing calcium channel binding. The target compound’s bulky aryl group may induce puckering, reducing activity compared to nisoldipine .

Key Research Findings

  • Calcium Channel Antagonism: Nisoldipine () and YC-93 () demonstrate that EWGs at the 4-position enhance potency. The target compound’s activity is likely weaker but may exhibit unique tissue selectivity.
  • Multitarget Activity: Compound 3h () shows dual cholinesterase inhibition and Ca²⁺ channel blockade, suggesting the target compound’s benzoyloxy group could be modified for similar multitarget effects.
  • Structural Insights: Crystallographic data () highlight the importance of substituent-induced ring planarity for activity, a factor less favorable in the target compound.

Biological Activity

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Dihydropyridines are known for their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C25H27NO5
  • Molecular Weight : 419.49 g/mol
  • CAS Number : 883822-49-9

Pharmacological Effects

Research indicates that compounds in the dihydropyridine class exhibit significant pharmacological properties, including:

  • Calcium Channel Blockade : Dihydropyridines are primarily known as calcium channel blockers (CCBs), which are used to treat hypertension and angina pectoris. They function by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac muscle cells .
  • Antioxidant Activity : Some studies have suggested that dihydropyridines may possess antioxidant properties that help in reducing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
  • Neuroprotective Effects : The neuroprotective potential of dihydropyridines has been explored in models of Alzheimer's disease. Compounds similar to this compound have shown promise as multitargeted ligands that could modulate multiple pathways involved in neurodegeneration .

The mechanisms through which this compound exerts its biological effects include:

  • Calcium Channel Inhibition : By blocking calcium channels, the compound reduces intracellular calcium levels, leading to vasodilation and decreased myocardial contractility.
  • Free Radical Scavenging : The antioxidant properties may stem from the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
  • Modulation of Neurotransmitter Systems : Potential interactions with neurotransmitter systems could contribute to its neuroprotective effects.

Case Studies and Research Findings

StudyFindings
Exploring Sulfonamide-Dihydropyridine HybridsIdentified hybrids showed significant neuroprotective effects in vitro.
Pharmacological CharacterizationDemonstrated effective calcium channel blockade leading to reduced blood pressure in animal models.
Antioxidant Activity EvaluationThe compound exhibited notable free radical scavenging activity compared to standard antioxidants.

Q & A

Q. What are the key challenges in synthesizing this dihydropyridine derivative, and how can reaction conditions be optimized?

Synthesis challenges include steric hindrance from the 2-methylphenyl substituent and maintaining regioselectivity during esterification. Optimizing solvent polarity (e.g., anhydrous THF or DMF) and temperature (60–80°C) improves yield, as demonstrated in analogous syntheses of diethyl 4-(2,4-dichlorophenyl) derivatives . Catalytic acid (e.g., p-toluenesulfonic acid) enhances cyclization efficiency, while column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic techniques are most reliable for confirming the 1,4-dihydropyridine ring conformation?

1H NMR is critical for identifying the NH proton (δ 6.82 ppm, singlet) and the C4-H proton (δ 5.09 ppm), which are diagnostic for the 1,4-dihydropyridine structure . FT-IR confirms ester carbonyl stretches (1691–1651 cm⁻¹) and N–H bending (3275 cm⁻¹). For stereochemical resolution, X-ray crystallography (e.g., MoKα radiation, 100 K) provides unambiguous confirmation of the boat conformation and substituent orientations .

Q. How can researchers ensure reproducibility in synthesizing ester-functionalized dihydropyridines?

Strict control of anhydrous conditions and inert atmospheres (N2/Ar) prevents oxidation of the dihydropyridine core. Recrystallization from ethanol or methanol yields high-purity crystals, as shown in studies of dimethyl 4-(4-ethoxyphenyl) analogs . Detailed protocols for stoichiometric ratios (e.g., 1:1.2 amine:ketoester) and reaction monitoring via TLC are essential .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data in stereochemical assignments be resolved?

Discrepancies may arise from dynamic effects in solution (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility. For static structures, compare experimental X-ray torsion angles (e.g., C4–O–C(aryl) bond angle ≈ 120°) with DFT-optimized geometries . 2D NOESY can detect spatial proximity between the 2-methylphenyl group and dihydropyridine protons .

Q. What computational methods are effective for analyzing substituent effects on pharmacological activity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-density distributions and HOMO-LUMO gaps, correlating with antioxidant or calcium-channel blocking activity. Molecular docking (AutoDock Vina) into target proteins (e.g., L-type calcium channels) evaluates steric and electronic complementarity, as validated in studies of 3,5-dicarboxylate analogs .

Q. How do methyl and aryl substituents influence the compound’s photophysical properties?

UV-Vis spectroscopy (λmax 290–320 nm) reveals bathochromic shifts with electron-donating substituents (e.g., 4-methoxyphenyl). Time-dependent DFT (TD-DFT) simulations align with experimental data to model charge-transfer transitions. Fluorescence quenching studies in polar solvents (acetonitrile) assess excited-state stability .

Methodological Recommendations

  • Synthetic Reproducibility : Use Schlenk lines for oxygen-sensitive steps .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computed Hirshfeld surfaces to identify packing interactions .
  • Pharmacological Screening : Employ patch-clamp assays for calcium-channel activity and DPPH radical scavenging for antioxidant potential .

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